Cas no 2034403-67-1 (N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide)

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound featuring a benzothiophene core linked to a dimethoxyphenylacetamide moiety via a hydroxypropyl spacer. This structure confers potential pharmacological relevance, particularly in modulating biological targets due to the presence of electron-rich aromatic systems and polar functional groups. The compound’s key advantages include its structural versatility for derivatization, enhanced binding affinity from the benzothiophene and dimethoxyphenyl motifs, and improved solubility due to the hydroxypropyl linker. These attributes make it a promising candidate for further investigation in medicinal chemistry, particularly for applications requiring selective receptor interaction or enzyme inhibition. Its well-defined synthesis route ensures reproducibility for research purposes.
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide structure
2034403-67-1 structure
Product name:N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide
CAS No:2034403-67-1
MF:C21H23NO4S
MW:385.476624727249
CID:5378606

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Benzo[b]thien-2-yl-2-hydroxypropyl)-3,4-dimethoxybenzeneacetamide
    • N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide
    • Inchi: 1S/C21H23NO4S/c1-21(24,19-12-15-6-4-5-7-18(15)27-19)13-22-20(23)11-14-8-9-16(25-2)17(10-14)26-3/h4-10,12,24H,11,13H2,1-3H3,(H,22,23)
    • InChI Key: SZBCKQXMTPBLSQ-UHFFFAOYSA-N
    • SMILES: C1(CC(NCC(C2SC3=CC=CC=C3C=2)(O)C)=O)=CC=C(OC)C(OC)=C1

Experimental Properties

  • Density: 1.250±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 643.0±55.0 °C(Predicted)
  • pka: 13.22±0.29(Predicted)

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6414-3697-5mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide
2034403-67-1
5mg
$69.0 2023-09-09
Life Chemicals
F6414-3697-10μmol
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide
2034403-67-1
10μmol
$69.0 2023-09-09
Life Chemicals
F6414-3697-3mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide
2034403-67-1
3mg
$63.0 2023-09-09
Life Chemicals
F6414-3697-10mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide
2034403-67-1
10mg
$79.0 2023-09-09
Life Chemicals
F6414-3697-2mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide
2034403-67-1
2mg
$59.0 2023-09-09
Life Chemicals
F6414-3697-2μmol
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide
2034403-67-1
2μmol
$57.0 2023-09-09
Life Chemicals
F6414-3697-1mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide
2034403-67-1
1mg
$54.0 2023-09-09
Life Chemicals
F6414-3697-4mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide
2034403-67-1
4mg
$66.0 2023-09-09
Life Chemicals
F6414-3697-5μmol
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide
2034403-67-1
5μmol
$63.0 2023-09-09

Additional information on N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide

Introduction to N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide (CAS No. 2034403-67-1)

The compound N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide, identified by the CAS registry number 2034403-67-1, is a complex organic molecule with a diverse range of potential applications in pharmaceutical and materials science. This compound has garnered significant attention in recent years due to its unique structural properties and promising biological activities. The molecule consists of a benzothiophene moiety, a hydroxyl group, and an acetamide functional group, all of which contribute to its distinctive chemical behavior and reactivity.

Recent studies have highlighted the importance of benzothiophene derivatives in drug discovery. The benzothiophene ring system is known for its ability to interact with various biological targets, including enzymes and receptors. In the case of CAS No. 2034403-67-1, the presence of a hydroxyl group at the 2-position of the benzothiophene ring introduces additional hydrogen bonding capabilities, enhancing its potential for bioavailability and target specificity. This feature makes it a valuable candidate for exploring new therapeutic agents.

The acetamide group in this compound plays a crucial role in modulating its physicochemical properties. Acetamides are known for their ability to improve solubility and stability in various solvents, which is essential for drug delivery systems. Furthermore, the methoxy groups attached to the phenyl ring provide electron-donating effects, which can influence the electronic properties of the molecule and its interactions with biological systems.

Recent advancements in computational chemistry have enabled researchers to predict the potential bioactivity of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide. Molecular docking studies suggest that this compound may exhibit inhibitory activity against certain kinases and proteases, making it a promising lead compound for anti-cancer drug development. Additionally, its ability to penetrate cellular membranes efficiently could enhance its efficacy in targeting intracellular pathogens.

In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions and functional group transformations. The synthesis typically begins with the preparation of the benzothiophene derivative, followed by the introduction of the hydroxyl and acetamide groups through carefully optimized reaction conditions. The use of protecting groups and catalytic agents ensures high yields and purity during the synthesis process.

From an environmental perspective, understanding the degradation pathways of CAS No. 2034403-67-1 is crucial for assessing its environmental impact. Recent research indicates that this compound undergoes hydrolytic degradation under specific pH conditions, releasing less complex byproducts that are less harmful to ecosystems. This information is vital for developing sustainable manufacturing practices and ensuring minimal environmental footprint.

In conclusion, N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide (CAS No. 2034403-67-1) represents a significant advancement in organic chemistry with wide-ranging applications across multiple disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a key player in future innovations within pharmaceuticals and materials science.

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